Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate
Description
This compound features a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group, linked via a methylene bridge to a phenylamine-ethylcarbamate backbone. Such structural attributes are critical in medicinal chemistry for optimizing bioavailability and target engagement .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c28-20(14-24-23(29)30-15-16-7-2-1-3-8-16)25-18-10-5-4-9-17(18)13-21-26-22(27-31-21)19-11-6-12-32-19/h1-12H,13-15H2,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNFSQTTWGGXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate typically involves a multi-step organic synthesis process. The synthesis can be initiated by the formation of the 1,2,4-oxadiazole ring through a cyclization reaction of appropriate precursors under controlled conditions. Thiophene derivatives are introduced through electrophilic aromatic substitution reactions. The subsequent steps involve amination and carbamate formation reactions, carried out under specific temperatures and solvent conditions to ensure the correct positioning and reactivity of the functional groups.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors where the temperature, pressure, and reaction times are precisely controlled. The processes often require the use of catalysts to enhance the reaction rates and achieve higher yields. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound’s synthesis leverages multi-step reactions involving 1,2,4-oxadiazole formation, carbamate coupling, and thiophene integration.
Oxadiazole Ring Formation
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The 1,2,4-oxadiazole core is synthesized via cyclization of amidoximes with carboxylic acid derivatives (e.g., nitriles or activated esters) under dehydrating conditions .
Example:
Thiophene Integration
-
Thiophene-2-yl groups are introduced via Suzuki–Miyaura coupling or direct substitution using thiophene-containing precursors .
Carbamate Formation
-
The benzyl carbamate moiety is introduced via reaction of an amine intermediate with benzyl chloroformate () in the presence of a base :
Functional Group Reactivity
The compound exhibits reactivity at three key sites:
-
1,2,4-Oxadiazole Ring :
-
Benzyl Carbamate :
-
Thiophene Moiety :
Derivatization via Carbamate Cleavage
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrogenolysis | H, Pd-C, EtOH | Free amine + Benzyl alcohol | 85–90 | |
| Acidic Hydrolysis | HCl (6M), reflux | Amine hydrochloride | 75–80 |
Oxadiazole Ring Modifications
Mechanistic Insights
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Oxadiazole Stability : The 1,2,4-oxadiazole ring resists thermal degradation below 200°C but undergoes ring-opening under strong nucleophilic attack (e.g., hydrazine) .
-
Thiophene Reactivity : Bromination at the 5-position of the thiophene ring enhances electrophilicity for further coupling reactions .
Comparative Data Table: Structural Analogs
Scientific Research Applications
Chemical Structure and Synthesis
The compound features several functional groups, including a benzyl group, a thiophene ring, and an oxadiazole moiety. The synthesis typically involves multi-step reactions that create the desired structural configuration. The presence of the thiophene and oxadiazole groups suggests that it may exhibit significant biological activity due to their known pharmacological properties.
Biological Activities
1. Anticancer Properties
Recent studies have indicated that compounds similar to Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate exhibit anticancer activities. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in prostate and colon cancer cells by targeting specific signaling pathways such as the epidermal growth factor receptor (EGFR) .
2. Antimicrobial Activity
Compounds containing thiophene and oxadiazole rings have been reported to possess antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics to combat resistant strains .
3. Enzyme Inhibition
The unique structure of this compound suggests it may interact with various biological targets, including enzymes involved in metabolic pathways. Studies on similar compounds indicate their potential as inhibitors of enzymes linked to diseases such as diabetes and cancer .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on anticancer effects | Demonstrated significant inhibition of cell proliferation in prostate and colon cancer lines when treated with oxadiazole derivatives | Suggests potential for development as anticancer agents |
| Antimicrobial efficacy study | Showed effective inhibition against multiple bacterial strains | Highlights possible use in antibiotic development |
| Enzyme inhibition research | Identified as a potential inhibitor for key metabolic enzymes | May lead to therapeutic applications in metabolic disorders |
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes, receptors, and DNA. The oxadiazole and thiophene rings facilitate binding interactions with target sites, altering biological pathways and leading to therapeutic or biological effects. Detailed studies often reveal the exact binding sites and the nature of interactions, providing insights into the compound's efficacy and potency.
Comparison with Similar Compounds
Analog with Furan-2-yl Substitution
Compound: Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate . Key Differences:
- Heterocycle : Replaces thiophene with furan.
| Property | Target Compound (Thiophene) | Furan Analog |
|---|---|---|
| Aromatic Ring Type | Thiophene (S-containing) | Furan (O-containing) |
| LogP (Predicted) | Higher | Lower |
| Metabolic Stability | Moderate | Possibly Reduced |
Thiazole-Based Carbamates
Compounds : 2,5-Thiazolylmethylcarbamate analogs (e.g., compound x in ) .
Key Differences :
- Core Heterocycle : Thiazole (N,S-containing) vs. 1,2,4-oxadiazole (N,O-containing).
- Biological Relevance : Thiazoles are prevalent in pharmaceuticals (e.g., penicillin), often enhancing antimicrobial activity.
- Electronic Profile : Thiazole’s sulfur may increase polarizability, altering binding kinetics compared to the oxadiazole’s oxygen.
| Property | Target Compound (Oxadiazole) | Thiazole Analog |
|---|---|---|
| Heteroatoms | N, O | N, S |
| Hydrogen-Bond Capacity | Moderate (O) | Lower (S less polar) |
| Bioactivity | Undefined (likely target-specific) | Potential antimicrobial |
Thiadiazole Derivatives
Compound : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate .
Key Differences :
- Heterocycle : 1,3,4-Thiadiazole (two S atoms) vs. 1,2,4-oxadiazole.
| Property | Target Compound (Oxadiazole) | Thiadiazole Analog |
|---|---|---|
| Solubility | Moderate | Likely Lower |
| Metabolic Resistance | Variable | Potentially Higher |
Biological Activity
Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate is a compound that incorporates a 1,2,4-oxadiazole moiety, which has been widely studied for its diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound and similar derivatives, focusing on their pharmacological potential.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including:
The oxadiazole ring enhances interaction with biological targets through hydrogen bonding and lipophilic interactions, which are crucial for their pharmacological efficacy .
Anticholinesterase Activity
The compound is structurally related to known anticholinesterase agents. Research indicates that derivatives containing oxadiazole rings exhibit significant inhibitory activity against butyrylcholinesterase (BuChE), which is relevant in the treatment of Alzheimer's disease. For example, compounds with similar structures have shown IC50 values ranging from 0.068 µM to 0.218 µM against acetylcholinesterase (AChE) and BuChE .
Anticancer Properties
The anticancer potential of benzyl carbamate derivatives has been documented in various studies. Compounds featuring the 1,2,4-oxadiazole unit have demonstrated moderate to high antiproliferative activity against several cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 6n | MCF-7 | 5.07 |
| 26a | Various | 0.068 |
| 26b | Various | 0.163 |
These values indicate that modifications to the oxadiazole structure can significantly enhance anticancer activity .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and neurodegenerative diseases.
- Interaction with Biomacromolecules : The ability to form hydrogen bonds and other interactions allows these compounds to modulate biological pathways effectively .
Study on Anticancer Activity
A recent study evaluated a series of oxadiazole derivatives for their anticancer properties against various human cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with less favorable substituents. For example, certain derivatives showed over 80% inhibition at concentrations as low as 12.5 µg/mL .
Neuroprotective Effects
Another study highlighted the neuroprotective effects of oxadiazole derivatives in models of neurodegeneration. Compounds demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound can be synthesized via multi-step reactions. A typical approach involves:
- Step 1 : Formation of the 1,2,4-oxadiazole ring through cyclization of thiophene-2-carbonitrile derivatives with hydroxylamine .
- Step 2 : Alkylation of the oxadiazole moiety using a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Coupling the intermediate with a carbamate-protected amine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) . Reaction optimization (solvent choice, temperature, and catalyst) is critical for yield improvement .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the thiophene, oxadiazole, and carbamate groups .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight .
- X-ray Crystallography : If single crystals are obtained, SHELX software can refine the crystal structure .
Q. What key structural features influence its biological activity?
The compound’s bioactivity is attributed to:
Q. What in vitro assays are used to assess its biological activity?
Common assays include:
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases) .
- Cell viability assays : Evaluate cytotoxicity using MTT or CellTiter-Glo in relevant cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization .
- Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during carbamate formation . Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .
Q. How can computational methods predict its bioactivity and binding modes?
- Molecular docking : Software like AutoDock Vina predicts interactions with target proteins (e.g., kinases) .
- QSAR models : Correlate structural descriptors (logP, polar surface area) with activity data to guide SAR .
- MD simulations : Assess binding stability over time .
Q. What strategies enable selective functionalization of the oxadiazole ring?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during alkylation .
- Regioselective reactions : Electrophilic substitution on the thiophene ring is directed by the oxadiazole’s electron-withdrawing effect .
Q. How can stability under varying pH and temperature conditions be evaluated?
- HPLC-based kinetic studies : Monitor degradation rates at pH 1–10 and 25–60°C .
- Mass spectrometry : Identify degradation products (e.g., hydrolysis of the carbamate group) .
- Accelerated stability testing : Use Arrhenius plots to predict shelf life .
Q. How to resolve contradictions in biological assay data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
